molecular formula C23H23ClN2O3S B11649043 N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No.: B11649043
M. Wt: 443.0 g/mol
InChI Key: KSSCBRZSSZETCA-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with 2-phenylethylamine to form N-(2-phenylethyl)benzenesulfonamide.

    Acylation Reaction: The sulfonamide intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-phenylethyl)benzenesulfonamido]acetamide.

    Substitution Reaction: Finally, the acetamide is subjected to a substitution reaction with 3-chloro-2-methylaniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: It can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-substituted phenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
  • **N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]propionamide
  • **N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]butyramide

Uniqueness

The unique combination of the chloro-substituted phenyl group and the sulfonamide group in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-18-21(24)13-8-14-22(18)25-23(27)17-26(16-15-19-9-4-2-5-10-19)30(28,29)20-11-6-3-7-12-20/h2-14H,15-17H2,1H3,(H,25,27)

InChI Key

KSSCBRZSSZETCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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